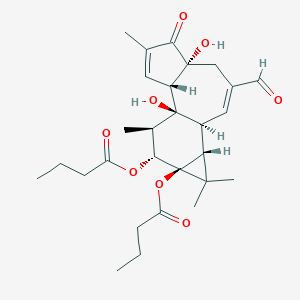

20-Deoxy-20-oxophorbol 12,13-dibutyrate

Descripción general

Descripción

La pseurotina A es un metabolito secundario producido por varios hongos, incluidos Aspergillus fumigatus y Pseudeurotium ovalis . Es conocida por su singular estructura de núcleo de γ-lactama spiro-heterocíclica y se ha estudiado por sus diversas actividades biológicas, que incluyen efectos anticancerígenos, antiinflamatorios y neuroprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de pseurotina A implica varios pasos clave, incluida la formación del núcleo de lactama a través de una reacción de oxidación-ciclación en tándem a partir de un precursor de amida acetilénica . Este método produce eficientemente el núcleo de lactama, que luego se acopla con una cadena lateral adecuada para completar la síntesis .

Métodos de producción industrial

La pseurotina A se produce típicamente mediante la fermentación de cepas fúngicas como Aspergillus fumigatus . Los rendimientos de la fermentación pueden variar, con rendimientos informados de 40 mg/litro para la pseurotina A . También se ha explorado la modificación química de la pseurotina A para producir compuestos relacionados como el synerazol y la pseurotina E .

Análisis De Reacciones Químicas

Tipos de reacciones

La pseurotina A experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Por ejemplo, puede ser oxidada por enzimas citocromo P450 para formar cetonas conjugadas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran pseurotina A incluyen citocromo P450 para la oxidación y metiltransferasas para la metilación . Las condiciones para estas reacciones generalmente involucran enzimas específicas y cofactores que facilitan la transformación de la pseurotina A en sus derivados .

Principales productos formados

Los principales productos formados a partir de las reacciones químicas de la pseurotina A incluyen la pseurotina D y el synerazol . Estos productos se forman a través de procedimientos de síntesis en un solo paso y se han estudiado por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Binding Affinity Studies

Research has demonstrated that this compound binds to diacylglycerol (DAG) binding sites on PKC with varying affinities. Studies have shown that the binding affinities can correlate with inflammatory potencies in mouse skin models, indicating potential applications in understanding inflammatory diseases and skin cancers .

Anti-Cancer Research

The compound has been studied for its anti-cancer properties, particularly in relation to skin cancer. Its ability to activate PKC may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Case Studies

- Skin Cancer Models : In murine models of skin cancer, 20-Deoxy-20-oxophorbol 12,13-dibutyrate has shown efficacy in inhibiting tumor growth by modulating PKC activity .

- In Vitro Studies : Cell line studies have indicated that this compound can inhibit proliferation in various cancer cell lines through PKC-mediated pathways .

Inflammation Research

Given its potent activity on PKC, this compound has been investigated for its role in inflammatory responses. The compound's ability to modulate immune cell activity suggests potential therapeutic applications in treating inflammatory diseases.

Inflammation Models

- Mouse Skin Models : Studies utilizing mouse skin have illustrated that the compound can induce inflammatory responses similar to those observed with other phorbol esters but with different potency profiles .

- Potential Therapeutic Uses : By selectively targeting specific PKC isoforms involved in inflammation, this compound may provide a pathway for developing anti-inflammatory drugs with fewer side effects than traditional therapies.

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications:

- Cancer Therapy : As a targeted agent for skin cancers and possibly other malignancies.

- Anti-inflammatory Agents : For conditions such as psoriasis or dermatitis where PKC plays a significant role.

Comparative Analysis with Other Phorbol Esters

| Compound Name | Structure | Binding Affinity (nM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 6.9 (Site 1), 86 (Site 2) | Anti-cancer, anti-inflammatory |

| Phorbol 12,13-Dibutyrate | Structure | Varies | Tumor promoter |

| Prostratin | Structure | >100 | Anti-HIV |

Mecanismo De Acción

La pseurotina A ejerce sus efectos a través de varios objetivos moleculares y vías. Es un inhibidor competitivo de la quitinasa, que es crucial para la síntesis de la pared celular fúngica . Además, la pseurotina A inhibe la producción de inmunoglobulina E (IgE) y modula el eje PCSK9-LDLR, que está involucrado en el metabolismo del colesterol y la progresión del cáncer . El compuesto también suprime la producción de especies reactivas de oxígeno, lo que inhibe la osteoclastogénesis y la resorción ósea .

Comparación Con Compuestos Similares

Compuestos similares incluyen pseurotina D, pseurotina E y synerazol . Estos compuestos comparten el núcleo de γ-lactama spiro-heterocíclico, pero difieren en sus cadenas laterales y actividades biológicas . La pseurotina A es única debido a sus potentes efectos inhibitorios sobre la quitinasa y su capacidad para modular el eje PCSK9-LDLR .

Actividad Biológica

Overview

20-Deoxy-20-oxophorbol 12,13-dibutyrate (PDBt) is a phorbol ester derivative that exhibits significant biological activity, particularly in the context of cellular signaling and immune responses. This compound is structurally related to phorbol 12,13-dibutyrate (PDBu), a well-known activator of protein kinase C (PKC). The biological activities of PDBt have been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.

Protein Kinase C Activation

PDBt operates primarily through the activation of PKC, a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Activation of PKC by PDBt leads to a cascade of downstream signaling events that can influence gene expression and cellular behavior.

- Cell Proliferation : PDBt has been shown to stimulate the proliferation of T lymphocytes through IL-2-dependent pathways. The compound enhances IL-2 production and receptor expression when combined with calcium ionophores like ionomycin, indicating a synergistic effect on T-cell activation .

- Calcium Signaling : The compound influences intracellular calcium levels, which are pivotal for T-cell activation. Sustained increases in cytosolic calcium concentrations are necessary for maximal T-cell activation, suggesting that PDBt's effects are closely tied to calcium signaling dynamics .

- Connexin Phosphorylation : Research indicates that PDBt promotes the phosphorylation of connexin proteins, which are essential for gap junction communication between cells. This effect may facilitate intercellular signaling and contribute to the modulation of immune responses .

Immune Modulation

PDBt has demonstrated significant effects on immune system modulation:

- T-cell Activation : Studies show that PDBt enhances T-cell proliferation and IL-2 production, essential for adaptive immune responses .

- Vascular Smooth Muscle Contraction : It induces contraction in vascular smooth muscle cells without altering intracellular calcium levels, indicating a unique mechanism distinct from other PKC activators .

Anticancer Potential

The compound's ability to modulate cell signaling pathways positions it as a candidate for cancer therapy:

- Inhibition of Osteoclastogenesis : PDBt has been implicated in the inhibition of osteoclast formation, which could be beneficial in treating bone-related malignancies.

- Impact on Tumor Growth : Preliminary studies suggest that PDBt may influence tumor growth dynamics through its effects on cell signaling pathways involved in proliferation and apoptosis.

Study 1: T-cell Activation Dynamics

A study examined the effects of PDBt on human T lymphocytes. Results indicated that simultaneous exposure to PDBt and ionomycin was required for effective IL-2 production and T-cell proliferation. The researchers found that transient PKC activation was sufficient for initiating IL-2 gene expression but prolonged activation was necessary for full T-cell activation .

Study 2: Vascular Responses

In another investigation, PDBt was found to stimulate vasoconstriction in genetically hypertensive rat models. This response was characterized by enhanced contractile activity in vascular smooth muscle cells, underscoring the compound's potential implications in cardiovascular physiology .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound (PDBt) | PKC activation; calcium signaling modulation | Enhances T-cell proliferation; induces vascular contraction |

| Phorbol 12,13-Dibutyrate (PDBu) | PKC activation; phosphoinositide turnover | Similar immune modulation; broader applications in cancer research |

| Pseurotin A | Inhibition of chitin synthase | Antifungal properties; anti-cancer effects |

Propiedades

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSVCYJMQUYSRI-YVQNUNKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585253 | |

| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-03-8 | |

| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Deoxy-20-oxophorbol 12,13-dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.